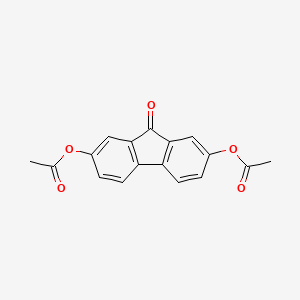

(7-Acetyloxy-9-oxofluoren-2-yl) acetate

Description

(7-Acetyloxy-9-oxofluoren-2-yl) acetate is a fluorene-derived compound featuring a ketone group at the 9-position, an acetyloxy (CH₃COO⁻) substituent at the 7-position, and an acetate ester (CH₃COO⁻) at the 2-position. The fluorene core consists of two benzene rings fused via a five-membered central ring, providing a planar, aromatic system conducive to π-π interactions.

Properties

CAS No. |

53133-99-6 |

|---|---|

Molecular Formula |

C17H12O5 |

Molecular Weight |

296.27 g/mol |

IUPAC Name |

(7-acetyloxy-9-oxofluoren-2-yl) acetate |

InChI |

InChI=1S/C17H12O5/c1-9(18)21-11-3-5-13-14-6-4-12(22-10(2)19)8-16(14)17(20)15(13)7-11/h3-8H,1-2H3 |

InChI Key |

VPDHHSTYXKYGKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Acetyloxy-9-oxofluoren-2-yl) acetate typically involves the acetylation of 9-oxo-2-fluorenol. One common method includes the reaction of 9-oxo-2-fluorenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(7-Acetyloxy-9-oxofluoren-2-yl) acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives .

Scientific Research Applications

(7-Acetyloxy-9-oxofluoren-2-yl) acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-Acetyloxy-9-oxofluoren-2-yl) acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the oxo group can participate in redox reactions, influencing cellular pathways and molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Fluorene Derivatives

N-(7-Fluoro-9-oxo-9H-fluoren-2-yl) Acetamide (C₁₅H₁₀FNO₂)

- Structure : Features a fluoro substituent at C7, an acetamide (–NHCOCH₃) at C2, and a ketone at C9 .

- Physicochemical Properties :

- Molecular weight: 255.24 g/mol (vs. ~278.27 g/mol for the target compound, estimated).

- Higher polarity due to the amide group, leading to reduced lipophilicity compared to the ester-rich target compound.

Methyl 7-Methoxy-9-oxo-9H-xanthene-2-carboxylate

- Structure : Xanthene core (oxygen atom in the central ring) with a methoxy (–OCH₃) at C7, a methyl carboxylate (–COOCH₃) at C2, and a ketone at C9 .

- Key Differences :

- The xanthene oxygen introduces heteroatom effects, increasing polarity and altering electronic distribution compared to the all-carbon fluorene core.

- Methoxy groups are less hydrolytically labile than acetyloxy groups, suggesting greater stability under basic conditions.

- Reactivity : The carboxylate ester at C2 may undergo saponification more readily than the acetyloxy group in the target compound.

Ester vs. Amide Substituents

- N-(7-Fluoro-9-oxo-9H-fluoren-2-yl) Acetamide : The amide group resists hydrolysis, favoring applications requiring prolonged stability, such as enzyme inhibitors or receptor-binding agents .

Electron-Withdrawing vs. Electron-Donating Groups

- Acetyloxy Substituent (Target Compound) : The ester’s electron-withdrawing carbonyl may direct electrophilic substitution to specific positions on the fluorene ring.

Biological Activity

(7-Acetyloxy-9-oxofluoren-2-yl) acetate, with the CAS number 53133-99-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C16H14O4 |

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | 7-acetyloxy-9-oxofluoren-2-yl acetate |

The compound features a fluorenone structure, which is known for its unique electronic properties that can influence its biological interactions.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. In vitro assays demonstrated that it induces apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, particularly at the G1 phase, preventing cancer cells from progressing to DNA synthesis.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.

- Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress within cancer cells, contributing to cellular damage and apoptosis.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also shown promising antimicrobial activity against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis and death.

Case Study 1: Anticancer Efficacy in Breast Cancer Cells

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

At a concentration of 50 µM, the compound reduced cell viability by 55%, indicating significant potential as an anticancer agent.

Case Study 2: Antimicrobial Activity Against Staphylococcus aureus

In another investigation, this compound was tested against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, showcasing its effectiveness in inhibiting bacterial growth:

| Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

This study highlights the compound's potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.